Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
CAS No.: 374712-00-2
Cat. No.: VC4304751
Molecular Formula: C23H18O6
Molecular Weight: 390.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374712-00-2 |
|---|---|
| Molecular Formula | C23H18O6 |
| Molecular Weight | 390.391 |
| IUPAC Name | methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C23H18O6/c1-14-19(27-13-16-8-10-20(28-16)23(25)26-2)11-9-17-18(12-21(24)29-22(14)17)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
| Standard InChI Key | SATARCXMFIJUBO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(O4)C(=O)OC |
Introduction
Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound classified under chromen derivatives. It features a unique structural framework that combines a furan-2-carboxylate moiety with a chromen ring system, which is recognized for its various biological activities and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the condensation of 8-methyl-2-oxo-4-phenylchromen-7-yl with furan-2-carboxylic acid, often catalyzed by acids or bases under controlled temperature conditions to optimize yield and purity.
Chemical Reactions
This compound can undergo various chemical reactions typical of compounds containing furan and carbonyl groups. Key reactions include oxidation, reduction, and substitution reactions, which are significant for exploring potential derivatives and enhancing biological activity.
Mechanism of Action
The mechanism of action primarily involves interaction with biological targets at a molecular level. The chromen moiety is known to exhibit antioxidant properties, which may play a role in mitigating oxidative stress in cells. Additionally, compounds with similar structures can inhibit certain enzymes involved in inflammatory pathways, potentially leading to therapeutic effects against diseases such as cancer and chronic inflammatory conditions.
Applications in Research and Industry
Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate exhibits diverse applications across several scientific fields, particularly in oncology and inflammation management. Its unique structure makes it a valuable tool in both academic research and potential industrial applications due to its diverse functionalities and biological relevance.
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